Cas no 1089524-07-1 (N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide)

N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a chlorophenyl and phenylethene moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the sulfonamide group enhances its binding affinity to biological targets, while the chlorophenyl and styrenyl substituents contribute to its lipophilicity and structural diversity. Its well-defined chemical properties make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its utility in exploratory research and lead optimization studies.
N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide structure
1089524-07-1 structure
Product name:N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide
CAS No:1089524-07-1
MF:C16H16ClNO2S
MW:321.8217420578
CID:5682843
PubChem ID:9301784

N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26576587
    • Z53048039
    • 1089524-07-1
    • N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide
    • Inchi: 1S/C16H16ClNO2S/c17-16-8-4-7-15(13-16)9-11-18-21(19,20)12-10-14-5-2-1-3-6-14/h1-8,10,12-13,18H,9,11H2/b12-10+
    • InChI Key: MBCTZHNPHXQQHP-ZRDIBKRKSA-N
    • SMILES: ClC1=CC=CC(=C1)CCNS(/C=C/C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 321.0590276g/mol
  • Monoisotopic Mass: 321.0590276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.6Ų

N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576587-0.05g
1089524-07-1 90%
0.05g
$528.0 2023-09-14
Enamine
EN300-26576587-5g
1089524-07-1 90%
5g
$1821.0 2023-09-14
Enamine
EN300-26576587-10g
1089524-07-1 90%
10g
$2701.0 2023-09-14
Enamine
EN300-26576587-2.5g
1089524-07-1 90%
2.5g
$1230.0 2023-09-14
Enamine
EN300-26576587-0.25g
1089524-07-1 90%
0.25g
$579.0 2023-09-14
Enamine
EN300-26576587-1g
1089524-07-1 90%
1g
$628.0 2023-09-14
Enamine
EN300-26576587-0.1g
1089524-07-1 90%
0.1g
$553.0 2023-09-14
Enamine
EN300-26576587-0.5g
1089524-07-1 90%
0.5g
$603.0 2023-09-14

Additional information on N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide

Recent Advances in the Study of N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide (CAS: 1089524-07-1)

N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide (CAS: 1089524-07-1) is a sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of interest for further drug development.

The synthesis and characterization of N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide have been detailed in several recent publications. The compound is synthesized via a multi-step organic synthesis route, starting from readily available precursors. Key steps include the sulfonylation of the phenylethene moiety and subsequent coupling with the 3-chlorophenethylamine derivative. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound, ensuring its suitability for further biological evaluation.

In vitro studies have demonstrated that N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the nanomolar range, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, molecular docking studies have revealed that the compound binds to the active site of COX-2 with high affinity, forming critical hydrogen bonds and hydrophobic interactions.

Further investigations into the pharmacokinetic profile of N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide have highlighted its favorable drug-like properties. The compound exhibits good oral bioavailability and metabolic stability, as evidenced by in vivo studies in rodent models. Its ability to cross the blood-brain barrier has also been noted, opening up possibilities for its application in central nervous system (CNS) disorders. However, further optimization may be required to mitigate potential off-target effects and enhance its selectivity.

Recent preclinical studies have explored the therapeutic potential of N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide in various disease models. In a murine model of rheumatoid arthritis, the compound significantly reduced joint inflammation and cartilage degradation, outperforming standard nonsteroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and safety. These findings underscore its potential as a next-generation anti-inflammatory agent with a novel mechanism of action.

Despite these promising results, challenges remain in the development of N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide as a therapeutic agent. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed in future studies. Collaborative efforts between academia and industry will be crucial to overcome these hurdles and advance the compound through the drug development pipeline.

In conclusion, N-[2-(3-chlorophenyl)ethyl]-2-phenylethene-1-sulfonamide (CAS: 1089524-07-1) represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural attributes, combined with its potent biological activity and favorable pharmacokinetic profile, make it a compelling subject for ongoing and future research. Continued exploration of its therapeutic potential and mechanism of action will undoubtedly contribute to the advancement of novel treatments for inflammatory and CNS disorders.

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